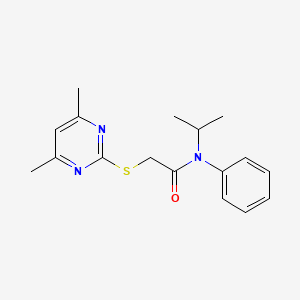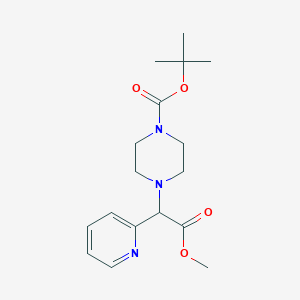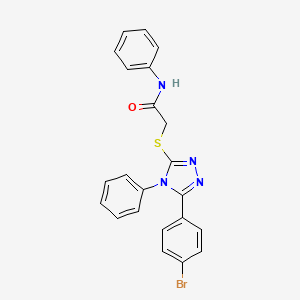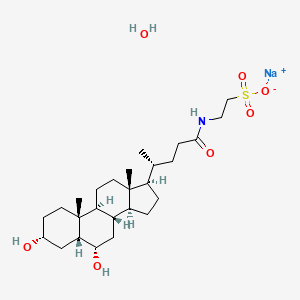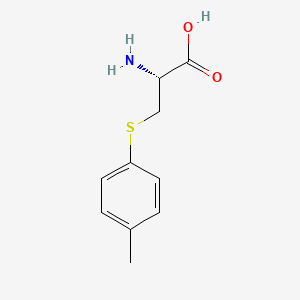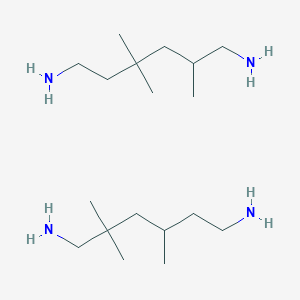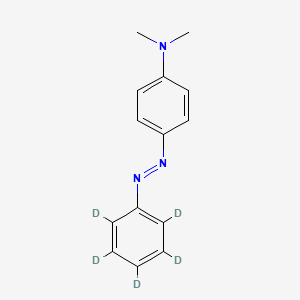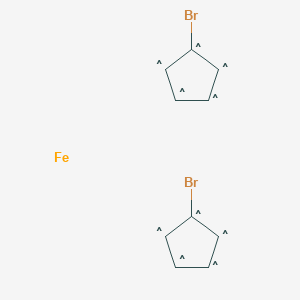
1-bromo(1,2,3,4,5,6-13C6)hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo(1,2,3,4,5,6-13C6)hexane is an organobromine compound with the molecular formula C6H13Br. It is a colorless liquid that is primarily used in organic synthesis. The compound is labeled with carbon-13 isotopes, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo(1,2,3,4,5,6-13C6)hexane is typically synthesized through the free-radical addition of hydrogen bromide to 1-hexene. This reaction follows anti-Markovnikov addition, resulting in the formation of the 1-bromo derivative . The reaction conditions usually involve the use of a radical initiator such as peroxides or ultraviolet light to generate the free radicals necessary for the addition reaction.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of isotopically labeled starting materials is crucial for the production of the carbon-13 labeled compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo(1,2,3,4,5,6-13C6)hexane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by another nucleophile. Common reagents for these reactions include sodium hydroxide, potassium cyanide, and ammonia.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes. This typically involves the use of strong bases such as potassium tert-butoxide or sodium ethoxide.
Grignard Reactions: this compound can form Grignard reagents when reacted with magnesium in anhydrous ether.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide in tert-butanol.
Grignard Formation: Magnesium turnings in anhydrous diethyl ether.
Major Products:
Substitution: Alcohols, nitriles, amines.
Elimination: Hexenes.
Grignard Reagents: Hexylmagnesium bromide.
Wissenschaftliche Forschungsanwendungen
1-Bromo(1,2,3,4,5,6-13C6)hexane is widely used in scientific research due to its isotopic labeling. Some of its applications include:
NMR Spectroscopy: The carbon-13 labeling makes it an excellent probe for studying molecular structures and dynamics using NMR spectroscopy.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Isotope Tracing: The compound is used in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Pharmaceutical Research: It is used in the synthesis of isotopically labeled drugs for pharmacokinetic and metabolic studies.
Wirkmechanismus
The mechanism of action of 1-bromo(1,2,3,4,5,6-13C6)hexane in chemical reactions involves the formation of reactive intermediates such as free radicals or carbocations. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the compound loses a hydrogen atom and a bromine atom, resulting in the formation of a double bond.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromobutane
- 1-Bromododecane
- 2-Bromobutane
- 2-Bromohexane
Comparison: 1-Bromo(1,2,3,4,5,6-13C6)hexane is unique due to its isotopic labeling with carbon-13, which is not present in the similar compounds listed above. This labeling provides distinct advantages in NMR spectroscopy and isotope tracing studies, making it a valuable tool in scientific research.
Eigenschaften
CAS-Nummer |
286013-15-8 |
|---|---|
Molekularformel |
C6H13Br |
Molekulargewicht |
171.03 g/mol |
IUPAC-Name |
1-bromo(1,2,3,4,5,6-13C6)hexane |
InChI |
InChI=1S/C6H13Br/c1-2-3-4-5-6-7/h2-6H2,1H3/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI-Schlüssel |
MNDIARAMWBIKFW-IDEBNGHGSA-N |
Isomerische SMILES |
[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2]Br |
Kanonische SMILES |
CCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Di-tert-butyl-9,9-dimethyl-N~4~,N~5~-bis[4-(10,15,20-triphenylporphyrin-5-yl)phenyl]-9H-xanthene-4,5-dicarboxamide](/img/structure/B12056323.png)
![(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-one](/img/structure/B12056333.png)
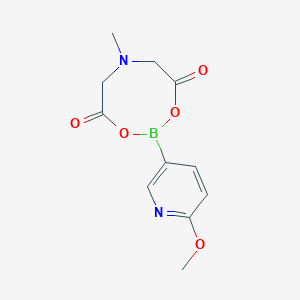
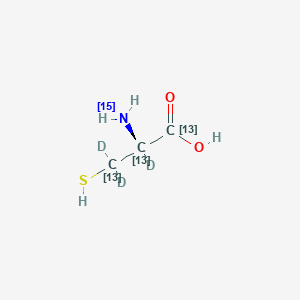
![3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12056346.png)
